molecular formula C15H16ClN5OS B2421137 3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1014093-18-5

3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2421137
CAS No.: 1014093-18-5
M. Wt: 349.84
InChI Key: DXFQKZVZPCMAEH-UHFFFAOYSA-N
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Description

“3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of functional groups, including a chlorobenzyl thioether, a methoxy-methyl-pyrazole, and a triazole ring, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Chlorobenzyl Thioether: The chlorobenzyl thioether group can be introduced through a nucleophilic substitution reaction between a chlorobenzyl halide and a thiol derivative.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole or pyrazole rings, potentially leading to ring-opened products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyrazole derivatives.

    Substitution Products: Compounds with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

“3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” may have several scientific research applications:

    Medicinal Chemistry: Potential use as an antifungal, antibacterial, or anticancer agent due to the presence of the triazole ring.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Chemical Research: Study of its reactivity and synthesis of derivatives for structure-activity relationship (SAR) studies.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of “3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” would depend on its specific biological target. Generally, triazole compounds may inhibit enzymes or interact with receptors, leading to disruption of biological processes. The presence of the chlorobenzyl thioether and pyrazole groups may enhance binding affinity and specificity to particular molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Pyrazole Derivatives: Compounds with similar pyrazole structures used in various therapeutic applications.

Uniqueness

“3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole or pyrazole derivatives.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5OS/c1-20-8-12(14(19-20)22-3)13-17-18-15(21(13)2)23-9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFQKZVZPCMAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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